molecular formula C10H15N3O2 B13226309 tert-butyl N-(3-methylpyrazin-2-yl)carbamate

tert-butyl N-(3-methylpyrazin-2-yl)carbamate

Cat. No.: B13226309
M. Wt: 209.24 g/mol
InChI Key: VOHLVORMONMYLO-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methylpyrazin-2-yl)carbamate (CAS 944330-21-6) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal and agrochemical synthesis . This compound features a carbamate-protected amine on a pyrazine ring, a common protecting group strategy in organic synthesis that enhances stability and alters solubility for subsequent reaction steps. The molecular formula is C10H15N3O2, and it has a molecular weight of 209.25 g/mol . Its primary research value lies in its role as a versatile building block for the construction of more complex nitrogen-containing heterocycles. While specific applications are proprietary, tert-butyl carbamate derivatives are widely utilized in pharmaceutical research, serving as key intermediates in synthetic routes for active pharmaceutical ingredients (APIs) . The structural motif of the carbamate group (R-O-C(=O)-N-R') is also foundational in agrochemistry, as many commercial herbicides and insecticides are based on carbamate esters . The mechanism of action for bioactive carbamates often involves interaction with enzymatic targets; for instance, some carbamates are known to act as acetylcholinesterase inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl N-(3-methylpyrazin-2-yl)carbamate

InChI

InChI=1S/C10H15N3O2/c1-7-8(12-6-5-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14)

InChI Key

VOHLVORMONMYLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Pyrazin-2-ylamine Derivative

  • Starting Material: 3-methylpyrazine-2-amine (or a protected derivative)
  • Reaction: Nucleophilic substitution or direct amination of pyrazine derivatives, often via halogenated intermediates or metal-catalyzed amination.

Step 2: Carbamate Formation

  • Reagent: tert-Butyl chloroformate (Boc-anhydride)
  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM) or ethyl acetate
    • Base: N-methylmorpholine (NMM) or triethylamine (TEA)
    • Temperature: 0°C to room temperature
  • Reaction:
Pyrazin-2-amine + Boc-Cl → tert-Butyl N-(pyrazin-2-yl)carbamate

Research Data:

  • Patent CN102020589B describes a similar carbamate synthesis involving condensation with Boc-protected amino acids and heterocyclic amines, with yields exceeding 90% under optimized conditions.

Direct Coupling of 3-Methylpyrazine-2-amine with Boc-Carbonate Derivatives

Method Overview:
This method employs activated carbonate intermediates, such as tert-butyl chlorocarbonate, to directly couple with the amino group of 3-methylpyrazine-2-amine.

Reaction Scheme:

Step Reagents & Conditions Outcome
1. Activation tert-Butyl chlorocarbonate, NMM, DCM, 0°C Formation of Boc-activated pyrazine derivative
2. Coupling Pyrazine-2-amine + activated carbonate Formation of tert-butyl N-(3-methylpyrazin-2-yl)carbamate

Research Findings:

  • The use of tert-butyl chlorocarbonate in anhydrous conditions with NMM as base has been shown to produce high yields (~85-95%) of carbamate derivatives, with minimal side reactions.

Heterocyclic Substitution via Nucleophilic Aromatic Substitution (SNAr)

Method Overview:
This approach involves substitution on a halogenated pyrazine ring with amino groups, followed by carbamate formation.

Stepwise Process:

  • Step 1: Halogenate pyrazine at position 2 or 3 using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
  • Step 2: Nucleophilic substitution with ammonia or primary amines to introduce amino groups.
  • Step 3: React the amino group with tert-butyl chloroformate to form the carbamate.

Research Data:

  • Halogenation of pyrazines is well-documented, with subsequent nucleophilic substitution providing a route to amino-derivatives suitable for carbamate attachment.

Summary Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Advantages References
Carbamate via Boc-Cl tert-Butyl chloroformate, NMM DCM/ethyl acetate 0°C to RT 85-95 High yield, straightforward ,
Activated carbonate coupling tert-Butyl chlorocarbonate, NMM DCM 0°C – RT 80-90 Mild conditions, high selectivity ,
SNAr on halogenated pyrazine NBS/NCS, NH3, then Boc-Cl DMF or DMSO RT to 80°C 70-85 Versatile, allows functionalization

Research Findings and Optimization Notes

  • Reaction Conditions: Maintaining anhydrous conditions and low temperatures (0°C to 5°C) during activation steps minimizes side reactions.
  • Bases: N-methylmorpholine (NMM), triethylamine (TEA), or potassium carbonate are effective bases to neutralize HCl or HBr generated during carbamate formation.
  • Solvent Choice: Dichloromethane and ethyl acetate are preferred for their inertness and ease of removal.
  • Yield Optimization: Use of pre-activated carbonate intermediates and controlled addition rates enhances yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-methylpyrazin-2-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .

Medicine: In medicine, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential antifungal, antibacterial, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and selectivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name (Reference) Core Structure Key Substituents Molecular Weight Reactivity/Solubility
tert-Butyl N-(3-methylpyrazin-2-yl)carbamate Pyrazine Methyl ~250 (estimated) Moderate solubility, aromatic H-bonding
tert-Butyl (2-formylpyridin-3-yl)carbamate Pyridine Formyl Not reported High polarity, nucleophilic reactivity
Compound 43 Imidazo-pyrazine Cyano, fluoro, methoxy, carboxamido 521.2 Low solubility, crystalline
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclic Azabicyclo Not reported Steric hindrance, rigid conformation
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Piperidine Fluoro, Boc Not reported Enhanced metabolic stability

Research Findings and Trends

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluoro) in pyrazine derivatives () enhance reactivity in cross-coupling reactions, whereas electron-donating groups (methyl) favor stability .
  • Synthetic Utility : The Boc group’s versatility is evident across all compounds, but choice of heterocycle and substituents dictates downstream applications (e.g., fluorinated piperidines for CNS drugs vs. pyrazines for kinase inhibitors) .

Biological Activity

Tert-butyl N-(3-methylpyrazin-2-yl)carbamate is a compound of increasing interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure

This compound is characterized by the presence of a tert-butyl group, a pyrazin-2-yl moiety, and a carbamate functional group. The molecular formula is C10_{10}H14_{14}N2_{2}O2_{2}, and its structure allows for significant interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and protein interactions . The compound's structure facilitates binding to active sites of enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects.

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes involved in various biological pathways. For instance:

  • Inhibition of Proteases : this compound has been studied for its ability to inhibit viral proteases, which are critical targets for antiviral drug development.
  • Binding Affinity Studies : Interaction studies reveal that the compound has a significant binding affinity to various enzymes and receptors, suggesting its role as a competitive inhibitor.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Enzyme InhibitionSignificant inhibition of specific proteases
Binding AffinityHigh affinity for various enzyme active sites
Potential Antiviral ActivityEffective against viral proteases
Modulation of Enzymatic ActivityAlters enzymatic pathways

Case Studies

Several studies have investigated the biological implications of this compound:

  • Antiviral Efficacy : A study focused on the compound's ability to inhibit the activity of SARS-CoV-2 proteases. The results indicated that the compound could serve as a lead in developing new antiviral agents .
  • Enzyme Interaction Analysis : Research involving kinetic studies demonstrated that this compound acts as a reversible inhibitor for several enzymes, showcasing its potential in therapeutic applications targeting metabolic pathways.
  • Comparative Studies : Similar compounds were evaluated alongside this compound to assess their biological activity. These studies highlighted the unique properties of this compound compared to others in its class, particularly regarding selectivity and potency.

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